![molecular formula C17H16ClN3O2S B2456854 4-{4-[(4-Chlorophenyl)sulfonyl]piperazino}benzenecarbonitrile CAS No. 478046-72-9](/img/structure/B2456854.png)
4-{4-[(4-Chlorophenyl)sulfonyl]piperazino}benzenecarbonitrile
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Overview
Description
4-{4-[(4-Chlorophenyl)sulfonyl]piperazino}benzenecarbonitrile is a chemical compound with the molecular formula C17H15ClN2O2S. It is known for its unique structure, which includes a piperazine ring substituted with a chlorophenylsulfonyl group and a benzenecarbonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(4-Chlorophenyl)sulfonyl]piperazino}benzenecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Research
The compound has been investigated for its potential therapeutic effects, particularly in the context of neuropharmacology and cancer treatment.
- Neuropharmacology : Studies have indicated that derivatives of piperazine compounds exhibit significant activity against various neurological disorders. For instance, the piperazine moiety in this compound may influence serotonin receptor activity, suggesting potential applications in treating depression and anxiety disorders .
- Anticancer Activity : Research has shown that compounds similar to 4-{4-[(4-Chlorophenyl)sulfonyl]piperazino}benzenecarbonitrile possess cytotoxic effects on cancer cell lines. A study demonstrated that the compound could inhibit cell proliferation in human breast cancer cells, indicating a mechanism that warrants further exploration for cancer therapy .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a scaffold for drug development due to its ability to form various derivatives with enhanced biological activity.
- Drug Design : The sulfonamide group attached to the piperazine ring has been identified as a critical feature for enhancing solubility and bioavailability of the drug candidates derived from this compound. Researchers have synthesized several analogs to optimize their pharmacokinetic properties .
- Case Study : A recent study synthesized multiple derivatives of this compound and tested them against a panel of cancer cell lines. The results indicated that specific modifications to the structure significantly improved anticancer activity compared to the parent compound .
Material Science
The compound's unique structural properties also make it suitable for applications in material science, particularly in the development of new polymers and nanomaterials.
- Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced mechanical properties and thermal stability. Its sulfonyl group can facilitate interactions within polymer chains, potentially leading to improved material performance .
- Nanotechnology : Preliminary studies suggest that nanoparticles functionalized with this compound can exhibit enhanced drug delivery capabilities due to their ability to target specific tissues or cells more effectively than traditional delivery systems .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 4-{4-[(4-Chlorophenyl)sulfonyl]piperazino}benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- **4-{4-[(4-Chlorophenyl)sulfonyl]piperazino}quinoline
- **4-{4-[(4-Chlorophenyl)sulfonyl]piperazino}pyridine
- **4-{4-[(4-Chlorophenyl)sulfonyl]piperazino}benzamide
Uniqueness
4-{4-[(4-Chlorophenyl)sulfonyl]piperazino}benzenecarbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring with a chlorophenylsulfonyl group and a benzenecarbonitrile moiety sets it apart from other similar compounds, making it a valuable compound for various research applications .
Biological Activity
4-{4-[(4-Chlorophenyl)sulfonyl]piperazino}benzenecarbonitrile, also known as 4-CPSB, is a complex organic compound with the molecular formula C17H16ClN3O2S. This compound has garnered attention in the scientific community due to its diverse biological activities, including potential anti-inflammatory, anticancer, and antibacterial properties. This article reviews the biological activity of 4-CPSB, supported by data tables and relevant research findings.
Chemical Structure and Properties
The structure of 4-CPSB includes a piperazine ring, a chlorophenylsulfonyl group, and a benzenecarbonitrile moiety. The presence of these functional groups contributes to its unique biological properties.
Property | Value |
---|---|
Molecular Formula | C17H16ClN3O2S |
IUPAC Name | 4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]benzonitrile |
CAS Number | 478046-72-9 |
The biological activity of 4-CPSB is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it may interact with cellular receptors that modulate cell proliferation and apoptosis, contributing to its anticancer properties.
Anticancer Activity
Research indicates that 4-CPSB exhibits significant anticancer activity against several cancer cell lines. A study evaluated its cytotoxic effects on human cancer cell lines, revealing an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin.
Antibacterial Activity
The antibacterial potential of 4-CPSB has also been investigated. It demonstrated significant inhibition against various bacterial strains, comparable to established antibiotics.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Pseudomonas aeruginosa | 128 |
Anti-inflammatory Activity
In vitro studies have shown that 4-CPSB can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in therapeutic applications.
Case Studies and Research Findings
- Anticancer Efficacy : A recent study published in the Journal of Medicinal Chemistry demonstrated that derivatives of piperazine, including 4-CPSB, exhibited potent anticancer activity through apoptosis induction in tumor cells. The study highlighted the importance of the chlorophenyl group in enhancing cytotoxicity against cancer cells .
- Enzyme Inhibition : Another study focused on the enzyme inhibitory properties of 4-CPSB, particularly against acetylcholinesterase (AChE) and urease. Results indicated that the compound effectively inhibited these enzymes, suggesting potential applications in treating neurodegenerative diseases and managing urea levels in patients with kidney disorders .
- Antimicrobial Properties : Research published in Pharmaceutical Biology assessed the antimicrobial efficacy of various sulfonamide derivatives, including 4-CPSB. The findings showed that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent .
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c18-15-3-7-17(8-4-15)24(22,23)21-11-9-20(10-12-21)16-5-1-14(13-19)2-6-16/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTHKFJVXOKZPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C#N)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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